Product packaging for Zearalenone-4-sulfate(Cat. No.:CAS No. 132505-04-5)

Zearalenone-4-sulfate

Cat. No.: B236646
CAS No.: 132505-04-5
M. Wt: 398.4 g/mol
InChI Key: GQAJNGUAQKYPCH-MIBUCLJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zearalenone-4-sulfate (CAS 132505-04-5) is a significant detoxification metabolite of the mycotoxin zearalenone (ZEN), a prevalent Fusarium toxin that contaminates cereals and poses serious risks to animal and human health . This sulfated conjugate is produced both by certain microorganisms as a detoxification mechanism and can also be formed as a metabolite in animals . Research has demonstrated that the sulfation of ZEN to form this compound results in a compound with significantly lower estrogenic activity and reduced toxicity compared to the parent mycotoxin . This makes it a critical analyte in studying the biodegradation and metabolic fate of ZEN. The primary research value of this compound lies in two key areas. First, it serves as a vital reference standard for analyzing the effectiveness of biological detoxification strategies using microorganisms like Acinetobacter pittii M-1 and Aspergillus niger FS10 . Second, it is an important biomarker for understanding the metabolic processing and detoxification pathways of ZEN in animals and plants, providing insights into exposure levels and potential toxicity mitigation . Its mechanism of action involves the introduction of a sulfate group to the ZEN molecule, which markedly diminishes its ability to bind to estrogen receptors, thereby reducing its potent endocrine-disrupting effects . From a chemical perspective, this compound has a molecular formula of C18H22O8S and a molecular weight of 398.43 g/mol . It is a water-soluble derivative, which facilitates its excretion from biological systems . Researchers utilize this compound in mass spectrometry-based metabolomics studies, development of microbial detoxification applications, and investigations into the environmental fate of masked mycotoxins . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4S B236646 Zearalenone-4-sulfate CAS No. 132505-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132505-04-5

Molecular Formula

C10H14N2O4S

Molecular Weight

398.4 g/mol

IUPAC Name

[(4S,12Z)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] hydrogen sulfate

InChI

InChI=1S/C18H22O8S/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(26-27(22,23)24)11-16(20)17(13)18(21)25-12/h3,7,10-12,20H,2,4-6,8-9H2,1H3,(H,22,23,24)/b7-3-/t12-/m0/s1

InChI Key

GQAJNGUAQKYPCH-MIBUCLJRSA-N

SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1

Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OS(=O)(=O)O)O)C(=O)O1

Synonyms

zearalenone-4-sulfate

Origin of Product

United States

Occurrence and Distribution of Zearalenone 4 Sulfate in Agricultural and Food Systems

Incidence in Cereal Crops

Zearalenone-4-sulfate has been detected in a range of cereal crops, which are staple components of both human and animal diets worldwide. Its formation can occur in plants and through fungal metabolism. researchgate.net

Maize and Maize-Derived Products

Maize and its by-products are frequently reported to be contaminated with zearalenone (B1683625) and its derivatives. inchem.orgresearchgate.net Research has identified this compound in maize, with one study reporting its presence in 16.7% of maize samples at a concentration of 51 µg/kg. nih.gov Another study noted that in feed raw materials, the maximum ratio of this compound to its parent compound, zearalenone, in maize was 1:3. researchgate.net The fungi that produce zearalenone, and by extension its derivatives, are widespread and commonly infect maize crops. researchgate.net

Wheat and Wheat-Derived Products

Wheat and products derived from it are also susceptible to contamination. This compound has been found in wheat, with an incidence of 33.3% and a concentration of 11 µg/kg reported in one study. nih.gov In some wheat-based products, such as bran flakes, this compound has been detected at levels up to 6.1 µg/kg. nih.gov The ratio of this compound to zearalenone in wheat has been observed to be as high as 1:15 in feed raw materials. researchgate.net

Barley, Oats, Rice, and Sorghum

Other significant cereal crops, including barley, oats, rice, and sorghum, can also be contaminated with this compound. researchgate.netnih.gov One study documented the presence of this compound in 16.7% of oat samples at a concentration of 12 µg/kg. nih.gov Another investigation found zearalenone-14-sulfate (an alternative nomenclature for this compound) in barley and oats at incidences of 8.8% and 29.0% respectively, with corresponding concentrations of 10.6 µg/kg and 31.6 µg/kg. nih.govd-nb.info Fungi producing zearalenone have been isolated from rice cultures, where they can produce this compound. asm.org

Table 1: Incidence of this compound in Cereal Crops

Cereal Incidence (%) Concentration (µg/kg) Reference
Maize 16.7 51 nih.gov
Wheat 33.3 11 nih.gov
Oats 16.7 12 nih.gov
Barley (as ZEA-14-sulfate) 8.8 10.6 nih.gov
Oats (as ZEA-14-sulfate) 29.0 31.6 nih.gov

Prevalence in Animal Feedstuffs

The contamination of animal feed with mycotoxins is a significant concern for the livestock industry. This compound has been identified in various feed components.

Compound Feeds

Compound feeds, which are mixtures of various raw materials, can also be contaminated with this compound. researchgate.net The contamination of individual ingredients, such as maize, wheat, and their by-products, contributes to the presence of mycotoxins in the final feed product. researchgate.net For instance, maize and its by-products used in compound feeds are often the most significantly infected with zearalenone and its derivatives. researchgate.net Monitoring of imported milo for feeds has shown high detection rates of zearalenone, which can be a precursor to this compound. famic.go.jp

Table 2: Stability of this compound in Maize Silage

Days of Ensiling This compound Levels Reference
7 to 127 No significant change brill.comresearchgate.net

Co-occurrence with Zearalenone and Related Metabolites

This compound is a modified, or "masked," form of the mycotoxin zearalenone (ZEN). mdpi.comnih.gov It rarely occurs in isolation and is typically found alongside its parent compound, ZEN, and other related metabolites in agricultural commodities and food products. tandfonline.comresearchgate.net The production of this compound is a result of biotransformation processes, primarily by the same Fusarium species that produce ZEN, such as Fusarium graminearum. smolecule.comasm.org This co-occurrence is a significant food safety concern as analytical methods designed for ZEN may not detect its sulfated form, leading to an underestimation of the total toxic burden. asm.org

The biotransformation of ZEN to this compound is considered a detoxification mechanism for the fungus. smolecule.com Studies have shown that Fusarium species can produce both ZEN and this compound, with the molar ratio between the two varying. asm.org For instance, research on F. graminearum grown on a rice substrate demonstrated that the production of ZEN and this compound followed a similar pattern over time, maintaining a relatively constant molar ratio. asm.org In various cultures of Fusarium species, molar ratios of zearalenone to this compound have been observed to range from 12:1 to 2:1. asm.orgd-nb.info

In addition to the producing fungus, plants themselves can also contribute to the formation of zearalenone conjugates, including the sulfate (B86663) form, as a defense mechanism against the fungal invasion. nih.gov This means that contaminated crops can contain a mixture of free ZEN and its modified forms.

A study investigating various wheat-based products reported the presence of this compound in flour, bread, biscuits, and various breakfast cereals, with the highest concentration of 6.1 µg/kg found in bran flakes. nih.gov Similarly, research on artificially contaminated maize silage showed that this compound was present alongside ZEN, α-zearalenol (α-ZOL), and β-zearalenol (β-ZOL), and their levels remained stable throughout the ensiling process. researchgate.netbrill.com This highlights that food processing and storage may not eliminate these co-contaminants.

Interactive Data Table: Co-occurrence of Zearalenone and its Metabolites in Cereal Flours from Korea

MycotoxinIncidence Rate (%)Concentration Range (µg/kg)Notes
Zearalenone (ZEN)410.5–536Most abundant mycotoxin found.
α-Zearalenol (α-ZEL)23DetectedFound only in corn flour samples.
β-Zearalenol (β-ZEL)17DetectedFound only in corn flour samples.
Zearalanone (B192696) (ZAN)15DetectedFound only in corn flour samples.
α-Zearalanol (α-ZAL)0Not DetectedNot found in any samples.
β-Zearalanol (β-ZAL)0Not DetectedNot found in any samples.
Data sourced from a study on 78 cereal flour samples in Korea. tandfonline.com

Environmental and Climatic Factors Influencing Occurrence

The occurrence of zearalenone and its derivatives, including this compound, in agricultural systems is significantly influenced by environmental and climatic conditions that favor the growth of Fusarium fungi and subsequent mycotoxin production. nih.govinchem.org Key factors include temperature, humidity (water activity), and precipitation. nih.govnih.gov

Fusarium species that produce ZEN thrive in temperate and warmer climates. nih.gov The optimal temperature range for ZEN production is generally between 20°C and 25°C. nih.gov However, ZEN can also be produced under stress conditions and at lower temperatures, around 8–15°C, over a period of a few weeks. mdpi.comnih.gov High humidity, with a relative humidity of 70% or above and a water activity (aw) greater than 0.9, is also crucial for fungal growth and mycotoxin formation. mdpi.comnih.gov

A recent study on stored wheat examined the impact of interacting storage conditions on the concentrations of free and conjugated mycotoxins. cranfield.ac.uk It was found that at a high water activity of 0.98 aw (equivalent to 26% moisture content), the concentration of zearalenone-14-sulfate was surprisingly three times higher than that of zearalenone at both 20°C and 25°C in naturally contaminated wheat. cranfield.ac.uk This suggests that specific storage environments can significantly shift the ratio of parent mycotoxin to its sulfated conjugate, potentially increasing the presence of the "masked" form.

The timing of rainfall can also play a critical role. Wet weather during the flowering and late harvesting stages of cereal crops can increase the risk of Fusarium infection and subsequent ZEN contamination in the field. nih.gov The contamination that occurs pre-harvest can persist and even proliferate under improper post-harvest storage conditions. nih.gov

The availability of certain substrates in the soil and plant material, such as magnesium, zinc, and cobalt, can also affect fungal growth and mycotoxin production. nih.gov Furthermore, the type of agricultural practice, whether conventional or alternative/ecological, may influence contamination levels. For instance, one study found higher concentrations of zearalenone in rye and wheat produced by alternative methods compared to conventionally grown crops. inchem.org

Interactive Data Table: Influence of Storage Conditions on Zearalenone and Zearalenone-14-Sulfate in Naturally Contaminated Wheat

Water Activity (aw)Temperature (°C)Relative Concentration
0.9820Zearalenone-14-Sulfate > Zearalenone (approx. 3x higher)
0.9825Zearalenone-14-Sulfate > Zearalenone (approx. 3x higher)
0.9325Deoxynivalenol-3-glucoside vs. Deoxynivalenol (B1670258) (Ratio 56:44)
This table illustrates the significant impact of high water activity on the relative abundance of zearalenone-14-sulfate compared to its parent compound in stored wheat. cranfield.ac.uk

Biogenesis and Biosynthesis of Zearalenone 4 Sulfate

Fungal Biotransformation Pathways

The sulfation of zearalenone (B1683625) is a detoxification mechanism employed by various fungi. This biotransformation enhances the water solubility of the mycotoxin, which is thought to facilitate its excretion by the fungal cells. smolecule.com The primary enzyme responsible for this reaction is a sulfotransferase, which catalyzes the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the zearalenone molecule. smolecule.com

Several species within the Fusarium genus, which are known producers of zearalenone, are also capable of converting it to zearalenone-4-sulfate. researchgate.netnih.govresearchgate.netnih.govmdpi.com This suggests that the fungi that synthesize the parent mycotoxin have also evolved a mechanism to manage its toxicity. researchgate.net

Fusarium graminearum is a well-documented producer of this compound. researchgate.netnih.gov Studies have isolated and characterized this sulfated metabolite from cultures of F. graminearum grown on rice. researchgate.netasm.org The production of this compound by F. graminearum occurs alongside the synthesis of zearalenone itself, with the molar ratio between the two compounds remaining relatively constant over time. asm.org The sulfotransferase enzyme FgSULT1 has been identified in F. graminearum as the catalyst for the sulfation of zearalenone at the C-4 position. smolecule.com This enzyme utilizes PAPS as the sulfate donor. smolecule.com

Research has demonstrated that strains of Fusarium equiseti are also capable of producing this compound. researchgate.netnih.govasm.org This species, a known producer of zearalenone, utilizes sulfation as a biotransformation pathway for the mycotoxin. mdpi.comnih.gov

Fusarium sambucinum has been identified as another Fusarium species that can produce this compound. researchgate.netnih.govasm.org This finding further supports the observation that zearalenone-producing fungi often possess the enzymatic machinery to sulfate the mycotoxin. mdpi.com

Strains of Fusarium roseum have been shown to produce the sulfate conjugate of zearalenone. researchgate.netnih.govasm.org The ability of this species to perform this biotransformation aligns with the broader pattern of sulfation observed within the Fusarium genus. mdpi.com

Table 1: Production of this compound by Fusarium Species

Fusarium SpeciesThis compound ProductionMolar Ratio (Zearalenone:this compound)Reference
F. graminearum 30580 nmol/g2:1 asm.org
F. graminearum F-4300 nmol/g12:1 asm.org
F. equiseti 25450 nmol/g4:1 asm.org
F. sambucinum 11380 nmol/g6:1 asm.org
F. roseum 'Gibbosum'320 nmol/g8:1 asm.org

While Fusarium species are the primary producers of this compound, other fungi have also been implicated in the sulfation of zearalenone, though sometimes at different positions on the molecule. For instance, Rhizopus arrhizus can catalyze the sulfation of the hydroxyl group at the C4 position, forming zearalenone-4-O-sulfate. frontiersin.orgnih.govresearchgate.net In contrast, some Aspergillus species, such as Aspergillus oryzae, have been found to produce zearalenone-14-sulfate, highlighting that different microbial species can have distinct enzymatic pathways for zearalenone conjugation. mdpi.com Some research also indicates that certain strains of Trichoderma can convert zearalenone into its sulfated forms. frontiersin.org

Other Microbial Species-Mediated Sulfation

Rhizopus arrhizus

Plant-Mediated Conjugation

Plants have developed sophisticated detoxification systems to cope with xenobiotics, including mycotoxins like zearalenone. Conjugation with molecules such as sulfates is a key part of this defense mechanism.

Detoxification Mechanisms in Plants

Plants utilize a three-phase detoxification process to deal with harmful compounds. frontiersin.org Phase II of this process involves conjugation, where xenobiotics are coupled with endogenous molecules like sugars or sulfates to increase their water solubility and facilitate their removal or sequestration. mdpi.comnih.gov This conjugation is considered a detoxification step as it renders the mycotoxin less toxic. mdpi.comfrontiersin.org Both glycosylation and sulfation are common detoxification reactions in plants against mycotoxins. frontiersin.org Zearalenone can be biotransformed into sulfated forms as part of this detoxification process. frontiersin.orgresearchgate.net

Role of Sulfotransferase (SULT) Genes

Sulfotransferase (SULT) enzymes are responsible for catalyzing the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. researchgate.netmdpi.com These enzymes are encoded by large gene families in plants and play a crucial role in the sulfation of various compounds, including mycotoxins. researchgate.net The formation of a sulfate conjugate of zearalenone in plants is mediated by these SULTs. core.ac.uk

The model plant Arabidopsis thaliana has been used to study the plant-mediated metabolism of zearalenone. Upon treatment with zearalenone, Arabidopsis thaliana produces this compound. researchgate.net This indicates the presence and activity of sulfotransferase genes capable of detoxifying zearalenone in this plant species. researchgate.net Research has shown that a plant sulfotransferase from Arabidopsis thaliana can introduce a sulfo group at the C14 position of zearalenone. mdpi.com However, further development of this specific enzyme has been challenging due to issues with protein expression and the complexity of the required cofactor. mdpi.com Studies have also demonstrated that treating Arabidopsis thaliana with other mycotoxins, such as deoxynivalenol (B1670258) and T-2 toxin, leads to a significant upregulation of a predicted sulfotransferase gene, further supporting the role of SULTs in mycotoxin detoxification in this plant. core.ac.uk

Formation During Food and Feed Processing

This compound can be formed or its concentration can be altered during the processing of food and feed. For instance, several masked forms of zearalenone, including this compound, have been identified in bread. mdpi.com The initial concentration of zearalenone in the raw ingredients, as well as the processing conditions such as temperature and duration, can influence the levels of its conjugates in the final product. mdpi.com

Analytical Methodologies for Zearalenone 4 Sulfate Quantification

Advanced Chromatographic Techniques

Advanced chromatographic techniques, particularly those coupled with mass spectrometry, are the gold standard for the accurate quantification of Zearalenone-4-sulfate. These methods offer high sensitivity and selectivity, which are essential for distinguishing the sulfate (B86663) conjugate from its parent compound and other metabolites in complex matrices.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the most widely employed method for the determination of this compound. mdpi.comnih.gov This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous analysis of zearalenone (B1683625) and its various metabolites, including the sulfated form, in diverse matrices such as cereals, cereal-based foods, and animal feed. nih.govtandfonline.comnih.govresearchgate.net

These methods typically utilize a reversed-phase LC separation followed by detection using a tandem mass spectrometer, often operating in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov The MRM mode allows for the specific detection of the transition from a precursor ion (the molecular ion of this compound) to a specific product ion, minimizing matrix interference. nih.gov For instance, the structure of this compound was confirmed by identifying the molecular anion (M-H)⁻ at m/z 397, which loses the sulfonic group to yield a fragment at m/z 317. asm.org

Validation studies have demonstrated the robustness of these methods. For example, one validated method for analyzing maize, wheat, oats, cornflakes, and bread reported limits of detection (LOD) ranging from 5 to 13 ng/g and limits of quantification (LOQ) from 10 to 26 ng/g for a suite of 13 Fusarium mycotoxins, including this compound. nih.govresearchgate.net Another study successfully validated a method for cornflour, porridge, beer, and pasta, confirming its suitability for diverse food matrices. nih.gov

Table 1: Performance of a Validated LC-MS/MS Method for Mycotoxin Analysis This table presents data from a study that developed a method for the simultaneous determination of 13 Fusarium mycotoxins, including this compound, in various food and feed matrices.

ParameterValue Range
Limit of Detection (LOD) 5 - 13 ng/g
Limit of Quantification (LOQ) 10 - 26 ng/g
Matrices Validated Maize, Wheat, Oats, Cornflakes, Bread
Reference De Boevre et al. (2012) nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of modified mycotoxins like this compound. researchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which enables the determination of the elemental composition of an analyte. This capability is invaluable for identifying unknown metabolites and confirming the structure of compounds for which analytical standards are not available. nih.gov

The initial characterization of this compound, isolated from Fusarium graminearum cultures, relied on techniques including fast-atom-bombardment (FAB) mass spectrometry, a high-resolution technique. asm.orgnih.govnih.gov This analysis provided an observed mass of 397.0979 for the molecular anion, which was in close agreement with the calculated mass of 397.0957 for the empirical formula C₁₈H₂₁O₈S. HRMS is thus crucial not only for targeted quantification but also for non-targeted screening approaches to discover new or unexpected modified mycotoxins in food and feed. researchgate.net

Immunochemical Detection Systems

Immunochemical methods are based on the specific binding between an antibody and an antigen. They are often developed for rapid screening purposes due to their speed and ease of use. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for mycotoxin detection. r-biopharm.com These assays are typically based on a competitive format where the mycotoxin in the sample competes with a labeled mycotoxin for a limited number of antibody binding sites. r-biopharm.comnih.gov While numerous commercial ELISA kits are available for the parent compound, zearalenone, specific assays for this compound are not common. romerlabs.comfamic.go.jp

The utility of a zearalenone-specific ELISA for detecting its sulfated form depends on the cross-reactivity of the antibody used. nih.gov The addition of a sulfate group significantly alters the chemical structure, which can drastically reduce the antibody's ability to recognize the molecule. Therefore, while ELISA is a high-throughput and cost-effective screening tool, its application for this compound quantification is limited unless antibodies specifically designed to recognize the sulfate conjugate are developed. mdpi.com

Immunochromatographic Test Strip Applications

Immunochromatographic test strips, also known as lateral flow devices, are another rapid screening tool based on immunoassay principles. plos.orgtandfonline.com A colloidal gold-based immunochromatographic test strip, for example, can provide a visual result for the presence of zearalenone in grain samples within minutes. mdpi.comresearchgate.net

Similar to ELISA, the applicability of these test strips for this compound is contingent on the cross-reactivity of the monoclonal antibodies embedded in the strip. plos.org Standard test strips are designed for the parent mycotoxin and are unlikely to detect the sulfate conjugate effectively. scigiene.com Consequently, their use in screening for this compound would require the development of new strips with antibodies that specifically target the sulfated form.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate this compound from the complex food or feed matrix and to minimize interference during analysis. nih.gov Due to the increased polarity of this compound compared to its parent compound, extraction protocols must be carefully optimized.

A common and effective approach involves extraction with a polar solvent mixture, such as acetonitrile/water/acetic acid (e.g., 79/20/1, v/v/v). tandfonline.comnih.govresearchgate.net This mixture is capable of extracting both the parent mycotoxins and their more polar modified forms. To improve recovery rates for polar metabolites like this compound, some validated methods omit further clean-up steps, as these can lead to the loss of the target analytes. nih.govnih.gov The crude extract is simply evaporated and the residue is redissolved in the mobile phase for direct injection into the LC-MS/MS system. nih.gov

Other developed methods include:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): This method, frequently used in multi-mycotoxin analysis, has been modified for the simultaneous analysis of zearalenone and its sulfated derivatives in cereal flour. nih.gov

Solid-Phase Extraction (SPE): Various SPE cartridges, including C18 and primary and secondary amines (PSA), have been evaluated for sample clean-up, although they are sometimes omitted to prevent the loss of polar analytes. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This technique has been developed for extracting zearalenone from wheat and corn samples and can be coupled with other methods to handle solid matrices. nanochemres.orgmdpi.com

Table 2: Summary of Extraction Protocols for this compound This table summarizes various sample preparation methods used for the extraction of this compound and related mycotoxins from different matrices.

Extraction MethodSolvent/ReagentsMatrixTarget AnalytesReference
Solvent Extraction Acetonitrile/Water/Acetic Acid (79/20/1, v/v/v)Maize, Wheat, Oats, Cornflakes, BreadZearalenone and 12 metabolites (incl. This compound)De Boevre et al. (2012) nih.govresearchgate.net
Modified QuEChERS Acetonitrile/Water (50:50, v/v)Oat and Wheat FlourZearalenone and its modified forms (incl. sulfate derivatives)Sarkar et al. (2023) nih.gov
DLLME & µ-SPE Acetonitrile/Water (80:20, v/v), 1-octanolWheatZearalenoneAmoli-Diva et al. (2017) nanochemres.org
Solvent Extraction (No Cleanup) Acetonitrile/Water (80:20, v/v)Cornflour, Porridge, Beer, PastaZearalenone and 8 metabolites (incl. This compound)Vendl et al. (2009) nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from a solution. In the context of this compound analysis, SPE serves as a critical cleanup step to remove interfering substances from the sample extract before instrumental analysis.

One common approach involves the use of C18 sorbents. For instance, after an initial extraction, the crude mixture can be loaded onto an ISOLUTE® C18 sorbent that has been preconditioned with methanol (B129727) and water. A washing step with 30% methanol helps in removing impurities, and the target compound, this compound, is subsequently eluted with pure methanol, achieving a recovery rate of over 90%. The selection of the appropriate sorbent material is crucial. In a study developing a method for the simultaneous analysis of 35 mycotoxins, including this compound, various dispersive SPE (d-SPE) sorbents were tested, with a C18 end-capped sorbent demonstrating the most effective cleanup performance. mdpi.com

Another highly selective SPE method utilizes immunosorbent affinity purification. Easi-Extract® Zearalenone immunosorbents can selectively bind to zearalenone and its derivatives. Following a primary extraction, the eluate is diluted with a phosphate (B84403) buffer (pH 7.4) and passed through the immunosorbent column. This step effectively removes structurally similar mycotoxins, resulting in a product with over 95% purity.

The table below summarizes the application of SPE in the analysis of this compound.

Sorbent TypeApplicationElution SolventRecovery Rate
ISOLUTE® C18Post-synthesis purificationPure Methanol>90%
C18 end-capped (d-SPE)Mycotoxin cleanup in cereals-Most effective among tested sorbents mdpi.com
Easi-Extract® ZearalenoneImmunosorbent affinity purification->95% purity

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a fundamental separation technique that partitions a compound between two immiscible liquid phases. It is a commonly employed method for the initial extraction of this compound from various matrices.

In the analysis of fungal cultures for zearalenone conjugates, LLE with ethyl acetate (B1210297) was used to extract the metabolites from the harvested media. mdpi.com However, the extraction efficiency for zearalenone-14-sulfate (an isomer of this compound) with ethyl acetate alone was found to be insufficient, with a recovery of only 50.1 ± 0.5%. mdpi.com To improve this, the extraction was optimized by adding magnesium sulfate (MgSO₄) and sodium chloride (NaCl), which increased the recovery to 88.0 ± 1.8%. mdpi.com

Another study aiming to develop a method for the simultaneous determination of several mycotoxins, including this compound, in cereals and cereal-derived food, utilized a hexane (B92381) defatting step, which is a form of LLE, after an initial extraction with an acetonitrile/water/acetic acid mixture. researchgate.nettandfonline.com This step is particularly useful for removing fats that can interfere with subsequent analysis. researchgate.net

The following table details the use of LLE in this compound analysis.

Extraction SolventMatrixAdditivesRecovery Rate
Ethyl AcetateFungal culture mediaNone50.1 ± 0.5% mdpi.com
Ethyl AcetateFungal culture mediaMgSO₄ and NaCl88.0 ± 1.8% mdpi.com
HexaneCereals and cereal-derived food-Used for defatting researchgate.nettandfonline.com

Accelerated Solvent Extraction (ASE)/Pressurized Liquid Extraction (PLE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions of analytes from solid and semi-solid samples. d-nb.infothermofisher.com This method reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. d-nb.infothermofisher.com

While specific studies focusing solely on the ASE/PLE of this compound are limited, the technique has been successfully applied to its parent compound, zearalenone, which suggests its potential applicability. For instance, zearalenone has been extracted from wheat and corn using PLE, with the extracts being analyzed directly by liquid chromatography-mass spectrometry (LC-MS) without further cleanup. d-nb.infonih.gov The efficiency of PLE is influenced by parameters such as temperature, extraction time, and the solvent mixture used. nih.gov One study found that a methanol-acetonitrile mixture was effective for extracting zearalenone from fortified cereals. nih.gov

The key advantages of ASE/PLE include automation, which allows for unattended operation of multiple samples, and the production of a filtered extract that may not require additional separation steps. thermofisher.commdpi.com

The table below outlines the typical parameters considered in ASE/PLE method development.

ParameterDescription
TemperatureElevated temperatures increase extraction efficiency. nih.gov
PressureHigh pressure keeps the solvent in a liquid state above its boiling point. researchgate.net
SolventThe choice of solvent is critical and often involves mixtures to optimize solubility. nih.gov
Static CyclesMultiple cycles can enhance the extraction yield. nih.gov

Challenges in Analytical Standards and Method Development

The accurate detection and quantification of this compound are hampered by several challenges, primarily related to the availability of analytical standards and the complexity of method development.

A significant hurdle is the lack of commercially available analytical standards for many modified mycotoxins, including this compound. nih.govmdpi.com This scarcity complicates the identification and quantification of these compounds, as accurate calibration and validation of analytical methods depend on pure reference materials. mdpi.com While chemical synthesis and production through fungal or plant cell cultures have been reported as alternative sources for these standards, they are not always readily accessible. nih.gov

Method development for this compound is further challenged by the co-occurrence of numerous other mycotoxins and their modified forms in a single sample. tandfonline.comnih.gov This necessitates the development of multi-analyte methods capable of simultaneously detecting and quantifying a wide range of compounds with varying chemical properties. tandfonline.comnih.gov The different polarities of parent mycotoxins and their modified forms, such as the increased water solubility of this compound compared to zearalenone, can lead to low and variable recoveries during sample cleanup if a single method is applied without careful optimization. tandfonline.com

Furthermore, the presence of matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal, can lead to an underestimation or overestimation of the mycotoxin concentration. nih.gov This is a common issue in the analysis of complex matrices like cereals and feed. nih.govnih.gov Techniques such as the use of matrix-matched calibration standards or stable isotope-labeled internal standards are often employed to mitigate these effects. nih.govnih.gov

The potential for the conversion of zearalenone to its modified forms during food processing also adds a layer of complexity to its analysis. mdpi.com For example, this compound has been identified in bread, suggesting that it can be formed during the baking process. mdpi.com This highlights the need for analytical methods that can account for such transformations.

Biological Disposition and Metabolic Fate of Zearalenone 4 Sulfate

Microbial Metabolism of Zearalenone-4-Sulfate

The transformation of zearalenone (B1683625) into this compound is a notable metabolic capability of various microorganisms. nih.govnih.gov This sulfation process is considered a detoxification pathway employed by certain fungi and bacteria.

Fungi from the genera Fusarium, Aspergillus, and Rhizopus have been identified as producers of this compound. nih.govmdpi.com Strains of Fusarium graminearum, Fusarium equiseti, Fusarium sambucinum, and Fusarium roseum are all capable of producing this sulfate (B86663) conjugate. nih.gov The fungus Rhizopus arrhizus is also known to catalyze the sulfation of zearalenone at the C-4 hydroxyl group, leading to the formation of zearalenone-4-O-sulfate. nih.govasm.org Similarly, Aspergillus oryzae has been shown to exclusively form zearalenone-14-sulfate. oup.commdpi.com Research has also identified a novel fungal metabolite, α-zearalenol-sulfate, which was detected after the incubation of zearalenone with certain fungal species. oup.com

In addition to fungi, some bacteria have demonstrated the ability to degrade zearalenone into this compound. For instance, Acinetobacter pittii M-1 has been identified as capable of degrading zearalenone, with this compound being one of the identified degradation products. sciopen.com The table below summarizes the microbial transformation of zearalenone to this compound by various microbial species.

Microbial SpeciesTransformation Product(s)Reference(s)
Rhizopus arrhizusZearalenone-4-O-sulfate nih.govasm.org
Aspergillus oryzaeZearalenone-14-sulfate oup.commdpi.com
Fusarium graminearumThis compound nih.gov
Fusarium equisetiThis compound nih.gov
Fusarium sambucinumThis compound nih.gov
Fusarium roseumThis compound nih.gov
Acinetobacter pittii M-1This compound sciopen.com
Rhizopus microsporus var. oligosporusα-zearalenol-sulfate oup.com

Metabolism in Plant Systems

While plants are known to metabolize the parent mycotoxin zearalenone, primarily through conjugation with glucose to form "masked" mycotoxins, the formation of this compound has not, to date, been identified as a plant-derived metabolic product. nih.gov Plants utilize a three-phase detoxification system for xenobiotics, which includes transformation, conjugation, and compartmentation. nih.gov

In the context of zearalenone, a primary phase II metabolite in plants is zearalenone-4-β-D-glucopyranoside (Z4G). nih.gov For example, maize cell suspension cultures have been shown to transform zearalenone into its glucoside form. nih.gov The model plant Arabidopsis thaliana has demonstrated a significant capacity to metabolize zearalenone, converting over 97% of the administered amount into at least 17 different metabolites within 24 hours. nih.gov These metabolites include derivatives of zearalenone itself, as well as its reduced forms, α-zearalenol and β-zearalenol, and their respective conjugates. nih.gov

Although sulfation is a known detoxification pathway in plants for some xenobiotics, current research has not confirmed the production of this compound in plant systems. nih.govfrontiersin.org The focus of plant metabolism of zearalenone appears to be on glycosylation. mdpi.comnih.gov

Metabolism in Mammalian Systems

In mammals, this compound is considered a conjugated metabolite of zearalenone. nih.govresearchgate.net Its metabolic fate involves several key processes, including hydrolysis in the digestive system, interaction with blood proteins, and its role within the broader context of phase II conjugation pathways.

A critical aspect of the metabolic fate of this compound is its instability in the mammalian gastrointestinal tract. mdpi.comnih.gov Studies have shown that this compound can be completely hydrolyzed, which leads to the re-release of the parent toxin, zearalenone. mdpi.comnih.govengormix.com This hydrolysis can be triggered by the acidic conditions present in the stomach and is also facilitated by the enzymatic activity of the gut microbiota. nih.govasm.org

In vivo studies in pigs have demonstrated that orally administered zearalenone-14-sulfate is completely hydrolyzed in the gastrointestinal tract. engormix.com Similarly, research in rats has indicated that ingested this compound partially retains the estrogenic activity of the parent compound, which is attributed to the release of zearalenone following hydrolysis. nih.govasm.orgresearchgate.net This re-release of zearalenone means that the formation of this compound cannot be considered a final and irreversible detoxification step in mammals. mdpi.comnih.gov

Once in the circulatory system, this compound has been shown to interact with serum albumins, which are major transport proteins in the blood. nih.govresearchgate.net These interactions can significantly influence the distribution, tissue availability, and elimination half-life of the compound. nih.gov

Fluorescence spectroscopy and affinity chromatography studies have revealed that this compound forms stable complexes with serum albumins from various species, including human, bovine, porcine, and rat. nih.govresearchgate.netnih.gov In fact, zearalenone-14-sulfate was found to form the most stable complexes with the albumins tested when compared to other zearalenone metabolites like zearalanone (B192696) and zearalanols. nih.govnih.gov

Significant species-dependent differences in the binding affinity of this compound to serum albumins have been observed. nih.govresearchgate.net The binding affinities, represented by the equilibrium association constant (K), are detailed in the table below.

Serum Albumin SourceBinding Affinity Constant (K) (L/mol)Reference(s)
HumanNot explicitly stated, but forms stable complexes nih.govresearchgate.net
BovineNot explicitly stated, but forms stable complexes nih.govresearchgate.net
PorcineNot explicitly stated, but forms stable complexes nih.govresearchgate.net
RatNot explicitly stated, but forms stable complexes nih.govresearchgate.net

It is important to note that while the formation of stable complexes is confirmed, the precise binding affinity constants for this compound with each specific albumin were not detailed in the provided search results, but the range for related metabolites was given as 9.3 × 10³ to 8.5 × 10⁵ L/mol. researchgate.netnih.gov

The formation of this compound is itself a result of a phase II conjugation reaction. In mammals, the primary phase II metabolic pathways for zearalenone and its phase I metabolites are glucuronidation and sulfation. mdpi.complos.org These reactions increase the water solubility of the xenobiotic, which facilitates its excretion from the body. researchgate.net

Glucuronidation is considered the major phase II metabolic process for zearalenone in animals. plos.org This process involves the enzyme UDP-glucuronosyltransferase (UGT), with isoforms such as UGT1A1, 1A3, 1A8, and 2B7 being particularly active. plos.orgnih.gov

Sulfation is generally considered a minor conjugation pathway for zearalenone in mammals compared to glucuronidation. plos.org However, this compound is a recognized metabolite found in the urine of mammals, indicating that this pathway is active. nih.gov The conjugation of zearalenone and its metabolites, including sulfation, is a crucial step in their detoxification and elimination. mdpi.com

Mechanistic Investigations of Zearalenone 4 Sulfate Bioactivity

Molecular Interactions with Estrogen Receptors

The estrogenic activity of zearalenone (B1683625) and its derivatives is primarily dictated by their ability to bind to and activate estrogen receptors (ERs). mdpi.commdpi.com The addition of a sulfate (B86663) group to the zearalenone molecule fundamentally alters this interaction.

The conjugation of zearalenone to form zearalenone-4-sulfate drastically reduces its estrogenic potential. nih.gov The bulky and polar sulfate group at the C-4 position appears to prevent the effective binding of the molecule to human estrogen receptors. nih.govd-nb.info In vitro studies have demonstrated that this compound possesses negligible to no estrogenic activity, indicating a significantly diminished binding affinity for ERs compared to its parent compound. nih.govnih.govd-nb.info This loss of estrogenic potential is attributed to the structural change imparted by sulfation, which interferes with the molecule's ability to fit into the ligand-binding pocket of the estrogen receptor. nih.gov

When compared to zearalenone (ZEN) and its primary phase I metabolites, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), this compound (ZEN-14-S) exhibits markedly lower bioactivity. nih.govd-nb.info ZEN and its metabolites are known to competitively bind to estrogen receptors, leading to a range of estrogenic effects. mdpi.comsemanticscholar.org The order of estrogenic potency among these compounds is generally established as α-ZEL being the most potent, often more so than ZEN itself, followed by ZEN and then the less active β-ZEL. nih.govinchem.org

In stark contrast, this compound is considered significantly less estrogenic. nih.govd-nb.info Some research indicates its estrogenicity is lower by a factor of 100 compared to zearalenone. nih.govd-nb.info Other studies using in vitro assays, such as the Ishikawa cell model, have found that this compound possesses no discernible estrogenic potential, as it fails to induce alkaline phosphatase activity, a marker for estrogenic response. nih.gov This demonstrates that the sulfation process effectively neutralizes the estrogen-like activity inherent in the parent molecule.

Table 1: Comparative Estrogenic Potency of Zearalenone and Its Derivatives

This interactive table summarizes the relative estrogenic activity of this compound compared to its parent compounds. Click on the headers to learn more about each compound.

CompoundRelative Estrogenic PotencyKey Finding Source(s)
α-Zearalenol (α-ZEL) HighestThe most potent estrogen among the common metabolites. nih.gov
Zearalenone (ZEN) HighParent compound with significant estrogenic activity. mdpi.comresearchgate.net
β-Zearalenol (β-ZEL) ModerateLower estrogenic activity compared to ZEN and α-ZEL. inchem.org
This compound Negligible / Very LowSulfation leads to a 100-fold reduction in or complete loss of estrogenic potential. nih.govnih.govd-nb.info

Binding Affinity and Receptor Specificity

Role of in vivo Hydrolysis in Bioactivation

Studies have shown that this compound is susceptible to acid hydrolysis. asm.org When ingested by animals, the conjugate can be readily cleaved in the gastrointestinal tract, releasing active zearalenone. nih.govasm.org Research in pigs has demonstrated a complete presystemic hydrolysis of orally administered this compound into zearalenone, indicating that the conversion occurs before it can be systemically absorbed in its conjugated form. acs.orgnih.gov This hydrolysis can be facilitated by the acidic environment of the stomach or by the enzymatic activity of gut microbiota, which can include sulfatases capable of cleaving the sulfate ester bond. nih.govd-nb.infoasm.org Therefore, the ingestion of this compound can lead to an estrogenic response characteristic of zearalenone itself due to this efficient in vivo bioactivation. asm.org

Cellular and Subcellular Interaction Mechanisms

Beyond its relationship with estrogen receptors, the bioactivity of this compound is also defined by its interactions with other cellular and subcellular components. A significant interaction has been identified with serum albumin, the most abundant protein in blood plasma. d-nb.info

Fluorescence spectroscopy and affinity chromatography studies have revealed that this compound forms stable complexes with serum albumins from various species, including human, bovine, porcine, and rat. d-nb.info In fact, among several zearalenone derivatives tested, this compound formed the most stable complexes with the albumins. d-nb.info This strong binding to a major transport protein can influence the toxicokinetics of the compound, potentially affecting its distribution, bioavailability, and elimination half-life in the body.

Table 2: Binding Affinity (K [L/mol]) of Zearalenone-14-Sulfate with Serum Albumins from Different Species

This interactive table displays the binding affinity constants of this compound with serum albumins from various species. A higher K value indicates a stronger binding interaction.

Serum Albumin SourceBinding Affinity Constant (K)Source
Human (HSA) 8.5 × 10⁵ d-nb.info
Bovine (BSA) 2.5 × 10⁵ d-nb.info
Porcine (PSA) 4.8 × 10⁵ d-nb.info
Rat (RSA) 5.3 × 10⁴ d-nb.info

Based on the scientific literature available, there is a significant lack of information regarding the specific mitigation and detoxification strategies for the compound this compound. Research primarily focuses on the formation of this compound as a detoxification product of its parent mycotoxin, Zearalenone, by various microorganisms.

The provided outline requests information on the breakdown of this compound by fungi, bacteria, yeast, and specific enzymes. However, the available studies describe these microorganisms and enzymes as agents that create this compound from Zearalenone, rather than degrade it. Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested structure.

Key findings from the research include:

Formation, not Degradation: Fungi such as Rhizopus arrhizus and Aspergillus niger, as well as bacteria like Acinetobacter pittii, are known to transform Zearalenone into this compound. asm.orgnih.govsciopen.combrill.combrill.com This sulfation is considered a detoxification step for the original Zearalenone molecule. brill.commdpi.com

Hydrolysis in Digestion: It has been noted that zearalenone-sulfate can be hydrolyzed back to zearalenone during digestion in animals like pigs, which would reverse the detoxification process. mdpi.comnih.gov This, however, is a physiological process in animals, not a microbial or enzymatic mitigation strategy applied to the compound itself.

Given that the core premise of the requested article—the active detoxification of this compound by the listed microbial and enzymatic means—is not supported by the current body of scientific research, this article cannot be generated.

Strategies for Zearalenone 4 Sulfate Mitigation and Detoxification

Enzymatic Degradation Approaches

Recombinant Enzyme Development

The development of recombinant enzymes presents a promising avenue for the targeted detoxification of Zearalenone (B1683625) and its derivatives. nih.govresearchgate.net This approach leverages genetic engineering to produce specific enzymes with high efficiency and specificity, overcoming some of the limitations of using whole microbial cells. researchgate.netpeerj.com

Researchers have successfully cloned and expressed genes encoding for mycotoxin-degrading enzymes in host organisms like E. coli and the yeast Pichia pastoris. nih.govpeerj.com For instance, a laccase gene from the fungus Pleurotus pulmonarius, when expressed in Pichia pastoris, produced a recombinant protein capable of degrading Zearalenone. nih.govpeerj.com Similarly, the ZENC gene, a Zearalenone lactonase gene from Neurospora crassa, has been expressed in P. pastoris and has shown effectiveness in degrading Zearalenone in feed materials. nih.govpeerj.com

Another notable enzyme is a thermostable peroxiredoxin from Acinetobacter sp. SM04, which has been cloned and its recombinant protein characterized for Zearalenone detoxification. mdpi.comresearchgate.net Its homologue in Saccharomyces cerevisiae also demonstrates the ability to detoxify this mycotoxin. mdpi.comresearchgate.net The gene ahpC from Acinetobacter pittii M-1, identified as coding for an NADH-dependent peroxiredoxin, is another example of a gene screened for its Zearalenone detoxification capabilities. sciopen.com

The primary advantage of using recombinant enzymes is the potential for high degradation efficiency in a controlled manner, without introducing viable microorganisms into the final product. researchgate.netpeerj.com This method allows for the production of non-toxic degradation products while preserving the nutritional quality of the food or feed. nih.govresearchgate.net However, it is crucial to ensure the safety of these genetically modified organisms and their enzymatic products, as well as to confirm that the degradation byproducts are indeed harmless. researchgate.net

Adsorption-Based Mitigation Strategies

Adsorption is a key physical strategy for mitigating Zearalenone and its metabolites, including Zearalenone-4-sulfate, from contaminated sources. This method involves the binding of the mycotoxin to the surface of an adsorbent material, effectively removing it from the food or feed matrix.

Probiotics and Cell Wall Components

Probiotic microorganisms, particularly certain strains of lactic acid bacteria (LAB) and yeasts, have demonstrated a significant capacity to adsorb Zearalenone. mdpi.comnih.gov The primary mechanism is the physical binding of the toxin to components of the microbial cell wall. mdpi.comnih.govbohrium.com

The cell walls of these microorganisms are rich in complex carbohydrates such as peptidoglycan, mannans, and β-glucans, as well as proteins and lipids. mdpi.comnih.gov These components provide a variety of active sites for mycotoxin adsorption. mdpi.comnih.gov For example, research has shown a correlation between the amount of β-D-glucan in the cell walls of Saccharomyces cerevisiae and its ability to bind Zearalenone. mdpi.com Yeast cell wall extracts, particularly those rich in glucomannan (B13761562) polymers, have been shown to be effective in adsorbing Zearalenone. mdpi.com

Studies have demonstrated the effectiveness of various Lactobacillus species in reducing mycotoxin levels through adsorption. frontiersin.org For instance, Lactobacillus plantarum has been shown to remove Zearalenone primarily through physical adsorption by its cell wall. frontiersin.org The efficiency of this adsorption can be influenced by factors such as the bacterial concentration, pH, and temperature. frontiersin.org It has been observed that more acidic conditions can favor the adsorption of Zearalenone onto yeast cell walls. nih.gov

It is important to note that the binding of mycotoxins to microbial cell walls can be reversible. frontiersin.org Environmental conditions such as changes in pH and temperature can lead to the desorption of the toxin, potentially re-releasing it into the system. frontiersin.org This highlights the need for careful consideration of storage and handling conditions after the adsorption process. frontiersin.org

Table 1: Zearalenone Adsorption by Probiotic Strains

Probiotic StrainAdsorption Rate (%)Reference
Lactobacillus plantarum CN169% frontiersin.org
Saccharomyces cerevisiae (general)~68% frontiersin.org
Saccharomyces cerevisiae LL7426% nih.gov
Lactobacillus paracasei53.3% nih.gov
Lactococcus lactis41.0% nih.gov

Mechanisms of Adsorption (e.g., hydrogen bonding, ionic, hydrophobic interactions)

The adsorption of Zearalenone and its derivatives onto various adsorbents is governed by a combination of non-covalent interactions. mdpi.comnih.gov These mechanisms include hydrogen bonding, ionic interactions, and hydrophobic interactions. mdpi.comnih.gov

The diverse functional groups present in the cell walls of probiotics, such as hydroxyl, carboxyl, and amino groups, can participate in the formation of hydrogen bonds with the Zearalenone molecule. mdpi.comnih.gov Ionic interactions can also occur, particularly involving charged groups on the adsorbent surface and the mycotoxin. mdpi.comnih.gov

Hydrophobic interactions are considered a significant driving force for the binding of Zearalenone to certain adsorbents. nih.gov The non-polar regions of the Zearalenone molecule can interact with hydrophobic pockets on the surface of the adsorbent, such as those found in the cell walls of Lactobacillus plantarum. nih.gov

The specific mechanism of adsorption can be influenced by the properties of both the adsorbent and the surrounding environment. For example, pH can affect the surface charge of the adsorbent and the ionization state of the mycotoxin, thereby influencing electrostatic interactions. cipav.org.co Temperature can also play a role, with some studies showing a slight increase in Zearalenone adsorption at higher temperatures, suggesting a physisorption-dominant process. cipav.org.co In the case of activated carbon, π-π interactions between the aromatic rings of the adsorbent and Zearalenone have been identified as a key adsorption mechanism. researchgate.net

Impact of Food and Feed Processing on this compound Stability and Detoxification

Food and feed processing methods can have a variable impact on the stability and levels of Zearalenone and its modified forms, including this compound. mdpi.comresearchgate.net While Zearalenone is known to be relatively heat-stable, certain processing techniques can lead to its reduction. mdpi.comresearchgate.netnih.gov

Thermal processes such as baking, cooking, and extrusion can reduce Zearalenone concentrations, although the effectiveness is highly dependent on temperature and duration. mdpi.comresearchgate.net For instance, baking has been shown to decrease Zearalenone levels, but this can also lead to the formation of masked mycotoxins like this compound. mdpi.com Studies on maize bread have shown that temperatures of 150°C and higher have a significant effect on reducing Zearalenone content. nih.gov However, the reduction can be inconsistent, with some studies reporting little to no change or even an increase in certain parts of the bread. mdpi.com

Fermentation, a key step in processes like bread-making and ensiling, can also influence mycotoxin levels. During bread-making, the fermentation stage has been identified as contributing to the reduction of Zearalenone. researchgate.net However, the ensiling process for animal feed has been shown to have no significant effect on the degradation of Zearalenone or this compound, with their levels remaining stable during storage. researchgate.net

It is important to consider that while some processing methods may reduce the parent Zearalenone compound, they can also lead to the formation or release of its modified forms. mdpi.com For example, a decrease in Zearalenone during heat treatment could be accompanied by an increase in masked forms. mdpi.com Conversely, processing could also potentially break down masked mycotoxins, releasing the free form. mdpi.com

Table 2: Effect of Processing on Zearalenone Levels

Processing MethodEffect on ZearalenoneReference
Baking (220°C for 35 min)~89% reduction mdpi.com
Baking (250°C for 70 min)Slight increase in crumb, 13% reduction in crust mdpi.com
Cooking (15 min)75% reduction mdpi.com
Heating (100°C for 3 min, then 140-150°C for 2 min)48-62% degradation mdpi.com
EnsilingNo significant change in Zearalenone or this compound researchgate.net

Emerging Research Paradigms and Future Directions for Zearalenone 4 Sulfate

Development of Certified Reference Materials for Analytical Quantification

The accurate quantification of zearalenone-4-sulfate is fundamental for research and regulatory monitoring. A significant step forward in this area is the development of certified reference materials (CRMs). CRMs are highly characterized and homogeneous materials used to validate and calibrate analytical methods, ensuring the reliability and comparability of data across different laboratories.

Recently, a CRM for zearalenone (B1683625) in corn flour (KRISS 108-01-002) was developed to support testing laboratories in achieving accurate measurements. researchgate.net While this specific CRM focuses on the parent compound, zearalenone, the methodology and principles are directly applicable to the development of CRMs for its metabolites, including this compound. The process involves rigorous steps such as freeze-drying, pulverization, sieving, and homogenization of a contaminated matrix, followed by characterization using advanced analytical techniques like isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS). researchgate.net

The availability of a certified reference material for this compound would be a crucial tool for:

Method Validation: Laboratories could use the CRM to validate the accuracy, precision, and linearity of their analytical methods for this compound quantification. nih.gov

Quality Control: Routine use of the CRM would ensure ongoing quality control of analytical measurements.

Inter-laboratory Studies: CRMs are essential for conducting proficiency tests and inter-laboratory comparisons to ensure consistency in results among different analytical facilities.

Currently, analytical standards for this compound ammonium (B1175870) salt are commercially available, which is a prerequisite for the development of matrix-based CRMs. laboratoire-cellmade.frd-nb.infolgcstandards.com The establishment of a dedicated CRM for this compound will undoubtedly enhance the quality and reliability of research and monitoring data related to this important mycotoxin metabolite.

Elucidation of Novel this compound Conjugates and Metabolites

Research into the metabolism of zearalenone has revealed a complex array of transformation products, with this compound being a prominent conjugate. nih.govasm.org The formation of this sulfate (B86663) conjugate is a detoxification mechanism observed in various organisms, including fungi and mammals. mdpi.comasm.org

Fungal and Microbial Biotransformation: Several fungal species, including Fusarium graminearum, Fusarium equiseti, Fusarium sambucinum, and Rhizopus arrhizus, have been shown to produce this compound. nih.govasm.orgmdpi.com The sulfation is catalyzed by sulfotransferase enzymes, which transfer a sulfo group to the C-4 hydroxyl group of zearalenone. asm.orgsmolecule.com Studies have also identified this compound as a degradation product of zearalenone by bacteria such as Acinetobacter pittii. sciopen.com

Mammalian Metabolism: In animals, zearalenone undergoes extensive biotransformation, leading to the formation of various metabolites, including this compound. d-nb.info This sulfation is a phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion.

Advanced Enzymatic and Microbial Detoxification System Development

The development of effective detoxification strategies for zearalenone is a major focus of current research. Enzymatic and microbial systems offer promising, environmentally friendly approaches to mitigate mycotoxin contamination in food and feed. frontiersin.orgnih.govdergipark.org.tr

Characterization of Novel Sulfotransferase Enzymes

A key area of research is the identification and characterization of novel sulfotransferase (SULT) enzymes responsible for the sulfation of zearalenone. mdpi.com Sulfotransferases catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule like zearalenone.

Recent studies have begun to explore the diversity and function of fungal sulfotransferases. For example, a phenolic sulfotransferase, FgSULT1, was identified from the fungus Fusarium graminearum. nih.gov While this particular enzyme did not show activity towards zearalenone, the research highlights a methodology for discovering and characterizing novel SULTs. nih.gov Another study identified and characterized two aryl sulfotransferases from deep-sea marine fungi, with one, HwSULT, demonstrating the ability to sulfate zearalenone. mdpi.com

The characterization of these enzymes involves:

Gene Identification: Mining fungal genomes for putative SULT genes. nih.govmdpi.com

Recombinant Expression: Expressing the identified genes in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae, to produce the enzyme for further study. mdpi.com

Biochemical Characterization: Determining the enzyme's substrate specificity, optimal pH and temperature, and kinetic parameters. mdpi.com

Understanding the structure and function of these sulfotransferases is crucial for their potential application in detoxification systems.

Genetic Engineering for Enhanced Detoxification Capabilities

Genetic engineering offers a powerful tool to enhance the detoxification capabilities of microorganisms and even plants. nih.govmdpi.com By introducing genes that encode mycotoxin-degrading enzymes, it is possible to create organisms with an increased capacity to break down harmful compounds like zearalenone.

One approach involves expressing genes encoding zearalenone-degrading enzymes in crops. For instance, maize has been genetically modified to express a zearalenone-degrading enzyme, resulting in reduced mycotoxin contamination in the kernels. asm.org While this specific example targeted the parent compound, similar strategies could be employed using genes for enzymes that produce less toxic metabolites like this compound.

Another strategy focuses on the heterologous expression of detoxification enzymes in microbial hosts. nih.gov This allows for the large-scale production of enzymes that can be used as feed additives or for treating contaminated commodities. For example, laccase enzymes, which have been shown to degrade zearalenone, have been successfully produced in recombinant yeast systems. dergipark.org.tr

Future research in this area will likely focus on:

Identifying more potent and stable detoxification enzymes.

Optimizing the expression of these enzymes in various hosts.

Developing cost-effective methods for large-scale enzyme production.

Assessing the safety and efficacy of these genetically engineered systems. nih.gov

Comprehensive Assessment in Complex Mycotoxin Co-Contamination Scenarios

In real-world settings, food and feed are often contaminated with multiple mycotoxins simultaneously. nih.govnih.gov This co-contamination can lead to complex interactions, including synergistic, additive, or antagonistic toxic effects. Therefore, it is essential to assess the occurrence and impact of this compound in the context of these complex mixtures.

Studies have shown that zearalenone and its metabolites, including this compound, frequently co-occur with other Fusarium mycotoxins such as deoxynivalenol (B1670258) and its derivatives. researchgate.netsemanticscholar.org For example, a multi-mycotoxin screening of feed and feed ingredients found that this compound was frequently detected alongside a wide range of other fungal metabolites. nih.gov Another study on native grasses intended for grazing cattle also reported the co-occurrence of this compound with other Fusarium toxins. nih.gov

Developing analytical methods capable of detecting a broad spectrum of co-occurring mycotoxins, including this compound.

Investigating the combined toxic effects of these mycotoxin mixtures.

Understanding how the presence of other mycotoxins might influence the metabolism and detoxification of zearalenone.

Integration into Multi-Analyte Research Platforms

The need to analyze for a wide range of mycotoxins in complex matrices has driven the development of multi-analyte research platforms. These platforms typically utilize advanced analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to simultaneously detect and quantify multiple mycotoxins in a single analysis. nih.govjfda-online.com

The integration of this compound into these multi-analyte methods is a critical step for comprehensive mycotoxin monitoring and research. Several studies have successfully developed and validated LC-MS/MS methods for the simultaneous determination of zearalenone, its metabolites (including this compound), and other mycotoxins in various cereals and cereal-based products. nih.govresearchgate.net

The advantages of these multi-analyte platforms include:

Efficiency: A single analysis can provide data on a large number of mycotoxins, saving time and resources.

Comprehensiveness: They provide a more complete picture of the mycotoxin contamination profile of a sample.

Data for Risk Assessment: The data generated from these platforms is essential for accurate risk assessment, taking into account the co-occurrence of multiple mycotoxins.

Future developments in this area will likely involve expanding the scope of these platforms to include an even wider range of known and emerging mycotoxins and their metabolites. The continuous improvement of these analytical tools is fundamental to advancing our understanding of the complex challenges posed by mycotoxin contamination.

Q & A

Q. What controls are essential when designing experiments to study Z4S’s metabolic reactivation?

  • Methodological Answer : Include:
  • Negative controls : Heat-inactivated liver microsomes to confirm enzymatic activity .
  • Positive controls : Co-incubate with sulfatase inhibitors (e.g., ascorbic acid) to block Z4S hydrolysis .
  • Matrix blanks : Analyze Z4S-free biological matrices to identify background interference .

Q. How can researchers differentiate Z4S’s direct effects from those of its deconjugated metabolites?

  • Methodological Answer : Use stable isotope-labeled analogs (e.g., d₄-Z4S) to distinguish parent compounds from breakdown products in LC-MS/MS workflows .

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